Tenofovir Disoproxil Dimer
Overview
Description
Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 and Hepatitis B infections. The dimer form is an advanced version designed to enhance the pharmacokinetic properties and efficacy of the parent compound .
Mechanism of Action
Target of Action
Tenofovir Disoproxil Dimer primarily targets the HIV-1 reverse transcriptase and the Hepatitis B polymerase . These enzymes are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV) and Hepatitis B virus .
Mode of Action
This compound, being a nucleotide analog reverse transcriptase inhibitor, interferes with the HIV viral RNA dependent DNA polymerase, resulting in the inhibition of viral replication . It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .
Biochemical Pathways
Upon oral administration, this compound is hydrolyzed by gut and plasma esterases to tenofovir . Tenofovir is then activated to tenofovir–diphosphate intracellularly . This conversion of this compound into its active form, tenofovir–diphosphate, is similar for HIV and Hepatitis B management .
Pharmacokinetics
The pharmacokinetics of this compound are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of this compound is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . This compound is eliminated by renal elimination, including tubular secretion .
Result of Action
The result of this compound’s action is the inhibition of viral replication . By inhibiting the activity of HIV-1 reverse transcriptase and Hepatitis B polymerase, this compound prevents these viruses from replicating, thereby controlling the viral load in infected individuals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the oral bioavailability of this compound is enhanced when administered with a high-fat meal . Furthermore, the efficacy of this compound can be affected by the presence of other medications, necessitating careful consideration of drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves multiple steps, starting with the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its pharmaceutically acceptable salts . Another method involves the reaction of 1-(6-amino-purin-9-yl)-propan-2-ol with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in a non-polar solvent medium, followed by hydrolysis .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Key improvements include the implementation of a telescoped process that eliminates the need for extraction and solvent exchange, and the use of quaternary ammonium salts to enhance the alkylation reaction .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often employs reducing agents such as sodium borohydride.
Substitution: Utilizes reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various phosphorylated intermediates and the final dimerized compound .
Scientific Research Applications
Tenofovir Disoproxil Dimer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide analogs.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used in the treatment of HIV-1 and Hepatitis B infections.
Industry: Utilized in the development of antiviral drugs and formulations.
Properties
IUPAC Name |
[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLKBWQXBSICEQ-FQLXRVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N10O20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730418 | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093279-76-5 | |
Record name | Tenofovir disoproxil fumarate impurity J | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR DISOPROXIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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